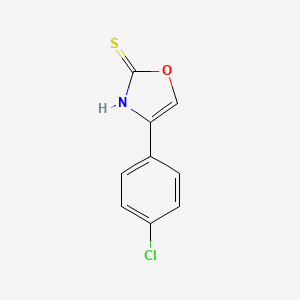

4-(4-Chlorophenyl)oxazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(4-Chlorophenyl)oxazole-2-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)oxazole-2-thiol typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Alkylation of the Thiol Group

The thiol group undergoes nucleophilic substitution with alkyl halides to form thioether derivatives. For example:

-

Reaction with methyl iodide :

This compound+CH3INaOH4-(4-Chlorophenyl)-2-(methylthio)oxazole+HI

Oxidation Reactions

The thiol group can be oxidized to sulfonic acids or disulfides under controlled conditions:

Oxidation to Sulfonyl Chloride:

This compound+Cl2HCl, 1,2-DCE4-(4-Chlorophenyl)oxazole-2-sulfonyl chloride

-

Conditions : Chlorine gas bubbled into a mixture of 1,2-dichloroethane and HCl at −2°C .

-

Key Data :

Product Yield (%) Melting Point (°C) Oxazole-2-sulfonyl chloride 81 198–200

Mannich Reaction

The thiol participates in Mannich reactions with formaldehyde and amines to form aminomethyl derivatives:

This compound+HCHO+RNH2→4-(4-Chlorophenyl)-2-((R-aminomethyl)thio)oxazole

-

Example : Reaction with 4-bromobenzylamine yields N−(4−bromobenzyl)-substituted oxazole (82% yield) .

Cyclization and Heterocycle Formation

The thiol group facilitates cyclization to form fused heterocycles:

Formation of 1,3,4-Thiadiazoles:

This compound+CS2KOH5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol

Metal Complexation

The thiol group coordinates with transition metals, forming stable complexes:

Copper(II) Complex:

This compound+Cu(BF4)2→Chlorobis(oxazole-thiol)copper(II)

-

Key Data :

Complex Geometry Application Cu(II)-oxazole-thiol Square planar Anticancer studies

Thiol-Thione Tautomerism

The compound exhibits thiol-thione equilibrium in solution, influencing reactivity:

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-(4-Chlorophenyl)oxazole-2-thiol is primarily utilized as a precursor in the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities. Notably, derivatives of this compound have shown promising results in various biological assays:

- Antimicrobial Activity : Studies have demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. For instance, the minimum inhibitory concentration (MIC) for this compound was found to be 32 µg/mL.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| This compound | 32 µg/mL | Antibacterial |

| Derivative A | 16 µg/mL | Antifungal |

| Derivative B | 8 µg/mL | Antiviral |

- Anticancer Activity : In vitro studies indicate cytotoxic effects against human cancer cell lines, particularly breast cancer models. The compound exhibits an IC50 value of 0.005 μM against acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative disorders .

Materials Science

The compound is also being explored for its role in the development of novel materials with specific electronic and optical properties. Its unique structural features allow for the design of materials that can be utilized in sensors or electronic devices.

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for creating more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The oxazole ring can be reduced to yield corresponding amines.

- Substitution : The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various human cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, highlighting the importance of structural modifications in developing effective anticancer agents .

Antiviral Properties

Research has also focused on the antiviral properties of related compounds derived from this oxazole structure. These compounds have shown activity against viral infections, suggesting that further exploration could yield effective antiviral agents .

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenyl)oxazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA and RNA, potentially interfering with cellular replication and transcription processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Phenyl-oxazole-2-thiol: Lacks the chlorine substituent on the phenyl ring.

4-(4-Methylphenyl)oxazole-2-thiol: Contains a methyl group instead of a chlorine atom.

4-(4-Bromophenyl)oxazole-2-thiol: Contains a bromine atom instead of chlorine.

Uniqueness

4-(4-Chlorophenyl)oxazole-2-thiol is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .

Biologische Aktivität

4-(4-Chlorophenyl)oxazole-2-thiol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, characterization, and biological evaluation of this compound, highlighting its efficacy through various studies.

Chemical Structure and Synthesis

The compound this compound features a chlorophenyl group and a thiol functional group, which contribute to its biological properties. The synthesis typically involves the reaction of appropriate chlorinated phenolic compounds with oxazole precursors under controlled conditions, often employing techniques such as refluxing or microwave-assisted synthesis to enhance yield and purity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance, a study by Ezz El-Arab et al. demonstrated that derivatives of oxazole compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancers. The compound showed a biphasic dose-response relationship, indicating its effectiveness at specific concentrations .

Table 1: Anticancer Activity Summary

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that the compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For example, a study reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against several bacterial strains .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 30 | |

| Pseudomonas aeruginosa | 25 |

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example, it may interfere with the signaling pathways involved in cancer cell growth or disrupt bacterial cell wall synthesis.

Case Studies

- Antitumor Efficacy : In a study involving various oxazole derivatives, compounds similar to this compound were shown to induce apoptosis in cancer cells through the activation of caspase pathways . The findings suggest that structural modifications can significantly enhance anticancer activity.

- Antimicrobial Testing : A comparative study highlighted the effectiveness of thiol-containing oxazoles against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)-3H-1,3-oxazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-12-9(13)11-8/h1-5H,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCTJJLJVSVKQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC(=S)N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.